molecular formula C16H12Cl2N4O4 B1360021 Pigment yellow 3 CAS No. 6486-23-3

Pigment yellow 3

Cat. No.: B1360021
CAS No.: 6486-23-3
M. Wt: 395.2 g/mol
InChI Key: QTSNFLIDNYOATQ-UHFFFAOYSA-N
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Description

Pigment Yellow 3, also known as Hansa Yellow 10G, is a synthetic organic pigment belonging to the arylide yellow family. It is widely used in various applications due to its bright greenish-yellow color, high tinting strength, and good lightfastness. The chemical structure of this compound is characterized by the presence of a monoazo group, which contributes to its vibrant color and stability.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pigment Yellow 3 involves a two-step process. In the first step, a diazonium salt is prepared from 4-chloro-2-nitroaniline and sodium nitrite. This diazonium salt is then coupled with 2-chloroacetoacetanilide in the second step to form this compound. The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and to control the coupling reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the pigment. The final product is then filtered, washed, and dried to obtain the pigment in its pure form.

Chemical Reactions Analysis

Types of Reactions

Pigment Yellow 3 undergoes various chemical reactions, including:

    Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.

    Reduction: Reduction reactions can alter the azo group, affecting the pigment’s stability and color.

    Substitution: The aromatic rings in this compound can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired derivative.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered color properties and stability.

Scientific Research Applications

Pigment Yellow 3 has a wide range of scientific research applications, including:

    Chemistry: Used as a standard pigment in colorimetric analysis and as a tracer in various chemical reactions.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Widely used in the production of paints, coatings, plastics, and inks due to its bright color and stability.

Comparison with Similar Compounds

Similar Compounds

    Pigment Yellow 1: Another arylide yellow pigment with a slightly different shade of yellow.

    Pigment Yellow 65: Known for its excellent lightfastness and heat stability.

    Pigment Yellow 175: Offers a more vibrant yellow color and better lightfastness compared to Pigment Yellow 3.

Uniqueness

This compound is unique due to its specific shade of greenish-yellow, high tinting strength, and good overall stability. It is preferred in applications where a bright and stable yellow pigment is required.

Properties

IUPAC Name

2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-3-2-4-11(12)18)21-20-13-7-6-10(17)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSNFLIDNYOATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863873
Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; NKRA; Other Solid
Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

6486-23-3
Record name Pigment Yellow 3
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URL https://commonchemistry.cas.org/detail?cas_rn=6486-23-3
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Record name Pigment Yellow 3
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Record name Pigment yellow 3
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Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanamide, 2-[2-(4-chloro-2-nitrophenyl)diazenyl]-N-(2-chlorophenyl)-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-chloro-2-nitrophenyl)azo]-N-(2-chlorophenyl)-3-oxobutyramide
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Record name PIGMENT YELLOW 3
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Synthesis routes and methods

Procedure details

8.62 g of p-chloro-o-nitroaniline, 10.89 g of acetoacet-o-chloroanilide, 2.36 g of α-chloroacetic acid and 50 ml of 2-ethylhexanoic acid are stirred at 600 rpm for 1 hour in a 1/2 liter grinding pot containing 200 g of 2-3 mm diameter glass beads. The temperature reaches 26° C. 4.14 g of sodium nitrite are added and stirring continued. As pigment formation commences and the grinding viscosity increases, 25 ml portions of 2-ethylhexanoic acid are added after 2 and 5 minutes. A maximum temperature of 36° C. is obtained after 16 minutes, and after 1 hour, at a temperature of 32° C., aqueous ammonia solution is added and the pigment product recovered, washing well with hot water at the filtration stage. The C.I. Pigment Yellow 3 product, obtained in a yield of 17.84 g (90.3% of theory) is approximately 20% stronger and slightly redder than the corresponding product prepared by conventional aqueous coupling, when dispersed in a decorative alkyd paint system.
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
10.89 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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